REACTION_CXSMILES
|
OO.[NH2:3][C:4]([CH:11]([CH3:13])[CH3:12])=[C:5]([C:9]#[N:10])[C:6](=[S:8])[NH2:7]>C(O)C>[NH2:7][C:6]1[S:8][N:3]=[C:4]([CH:11]([CH3:13])[CH3:12])[C:5]=1[C:9]#[N:10]
|
Name
|
|
Quantity
|
86.1 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
3-amino-2-cyano-4-methyl- 2-pentenethioamide
|
Quantity
|
128.3 g
|
Type
|
reactant
|
Smiles
|
NC(=C(C(N)=S)C#N)C(C)C
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about half volume
|
Type
|
ADDITION
|
Details
|
Water was added to cloud point
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NS1)C(C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 g | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |